1,1,1-Triethoxy-3-methylbutane

Overview

Description

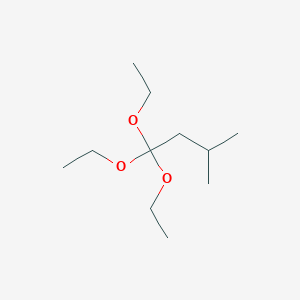

1,1,1-Triethoxy-3-methylbutane is an organic compound with the molecular formula C11H24O3. It is a derivative of butane, where three ethoxy groups are attached to the first carbon atom, and a methyl group is attached to the third carbon atom. This compound is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,1-Triethoxy-3-methylbutane can be synthesized through the reaction of 3-methyl-1-butanol with triethyl orthoformate in the presence of an acid catalyst. The reaction typically proceeds as follows:

3-methyl-1-butanol+triethyl orthoformateacid catalystthis compound+ethanol

The reaction conditions usually involve heating the reactants under reflux to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the yield and efficiency of the reaction. The use of advanced catalysts and controlled reaction environments ensures the high purity and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Triethoxy-3-methylbutane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: It can be reduced to form simpler hydrocarbons.

Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Halogenating agents like phosphorus tribromide or thionyl chloride can be used to replace ethoxy groups with halogens.

Major Products Formed

Oxidation: Formation of 3-methylbutanal or 3-methylbutanoic acid.

Reduction: Formation of 3-methylbutane.

Substitution: Formation of 1,1,1-trihalo-3-methylbutane.

Scientific Research Applications

Organic Synthesis

- Solvent : The compound is widely used as a solvent in organic synthesis due to its ability to dissolve various organic compounds effectively. This property is crucial in facilitating reactions where solubility is a limiting factor.

- Reagent : It serves as a reagent in several chemical reactions, including oxidation and substitution reactions, where it can undergo transformations to yield various derivatives.

Biological Research

- Biological Activity : Studies have explored the interactions of 1,1,1-triethoxy-3-methylbutane with biomolecules, assessing its potential therapeutic effects. Its ability to modulate enzyme activity and receptor interactions has made it a candidate for further pharmacological studies.

- Toxicological Studies : The compound's safety profile has been evaluated in toxicological studies, which are essential for understanding its implications in biological systems .

Industrial Applications

- Coatings and Adhesives : In industrial formulations, this compound is utilized in coatings and adhesives due to its solvent properties and ability to enhance the performance of these materials .

- Resin and Wax Solvent : It is also employed as a solvent for resins and waxes in various manufacturing processes, showcasing its versatility across different sectors .

Case Study 1: Solvent Efficacy in Organic Reactions

A study demonstrated the effectiveness of this compound as a solvent in the synthesis of complex organic molecules. The results indicated that reactions conducted in this solvent exhibited higher yields compared to traditional solvents due to improved solubility and reaction kinetics.

Case Study 2: Toxicological Assessment

Research investigating the toxicological effects of this compound highlighted its potential risks and safety measures required during handling. The findings emphasized the need for proper safety protocols in industrial applications where exposure may occur.

Mechanism of Action

The mechanism of action of 1,1,1-Triethoxy-3-methylbutane involves its interaction with various molecular targets and pathways. The ethoxy groups can participate in nucleophilic substitution reactions, while the methyl group can influence the compound’s reactivity and stability. The compound’s effects are mediated through its ability to form intermediates that can further react to produce desired products.

Comparison with Similar Compounds

Similar Compounds

1,1,1-Triethoxypropane: Similar structure but lacks the methyl group on the third carbon atom.

1,1,1-Triethoxy-2-methylpropane: Similar structure but the methyl group is on the second carbon atom.

1,1,1-Triethoxybutane: Similar structure but without the methyl group.

Uniqueness

1,1,1-Triethoxy-3-methylbutane is unique due to the presence of the methyl group on the third carbon atom, which influences its chemical reactivity and physical properties. This structural feature distinguishes it from other triethoxy derivatives and contributes to its specific applications in various fields.

Biological Activity

1,1,1-Triethoxy-3-methylbutane (C11H24O3) is an organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

- Molecular Formula : C11H24O3

- Molecular Weight : 204.31 g/mol

- CAS Number : 55048-55-0

Biological Activity Overview

This compound has been investigated for various biological activities, including:

- Antimicrobial Properties : Studies have indicated that compounds with similar structures exhibit antimicrobial effects against a range of pathogens. The presence of ethoxy groups may enhance solubility and bioavailability, contributing to antimicrobial efficacy .

- Anticancer Potential : Some research suggests that compounds with similar functional groups may influence cancer cell proliferation and apoptosis. Further studies are needed to elucidate the specific effects of this compound on cancer cells .

The mechanism by which this compound exerts its biological effects is not fully understood but may involve:

- Interaction with Biomolecules : The ethoxy groups can facilitate interactions with cellular membranes and proteins, potentially altering cellular signaling pathways.

- Metabolic Pathways : Similar compounds have been shown to affect metabolic pathways related to energy production and cell growth .

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Enzyme Interaction | Modulation of enzyme activity |

Case Study 1: Antimicrobial Activity

A study conducted on various ethyl derivatives demonstrated that compounds similar to this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study utilized agar diffusion methods to assess the inhibition zones, indicating the compound's potential as a therapeutic agent in treating bacterial infections .

Case Study 2: Anticancer Effects

Research focusing on the anticancer properties of alkylated compounds revealed that certain derivatives could inhibit the proliferation of human breast cancer cells (MCF-7). The study employed MTT assays to evaluate cell viability and flow cytometry for apoptosis detection. Results suggested a dose-dependent response where higher concentrations led to increased cell death .

Properties

IUPAC Name |

1,1,1-triethoxy-3-methylbutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24O3/c1-6-12-11(13-7-2,14-8-3)9-10(4)5/h10H,6-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZUFHOUFXUXVHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CC(C)C)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60604689 | |

| Record name | 1,1,1-Triethoxy-3-methylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60604689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55048-55-0 | |

| Record name | 1,1,1-Triethoxy-3-methylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60604689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.